![molecular formula C10H11NO4 B13959630 4-Hydroxy-3-methoxyphenyl-2-nitropropene](/img/structure/B13959630.png)
4-Hydroxy-3-methoxyphenyl-2-nitropropene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-nitro-1-propenyl)phenol typically involves the nitration of 2-methoxy-4-propenylphenol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at controlled temperatures to ensure the selective nitration of the propenyl group.
Industrial Production Methods
Industrial production of 2-Methoxy-4-(2-nitro-1-propenyl)phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-nitro-1-propenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
Synthesis of Complex Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene serves as a versatile building block for synthesizing a wide array of complex compounds . It is used in the creation of:
- Research chemicals
- Reagents
- Specialty chemicals
- High-quality intermediates
- Biologically active compounds
Antimicrobial Properties
Nitrostyrene derivatives, including 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene, exhibit potential antibacterial properties, specifically against Gram-positive bacteria like Staphylococcus .
Pharmaceutical Research
Tricyclic antidepressant drugs are increasingly used in treating depressed patients, with clinical effectiveness observed within a defined therapeutic concentration range . Measuring serum concentrations of these drugs helps physicians determine patient compliance and optimize treatment . Furthermore, certain tricyclic compounds are being explored for their potential in treating diseases like Niemann-Pick type C disease and major depression, as well as viral and bacterial infections . This is due to their ability to block ceramide generation by inhibiting acid sphingomyelinase (ASM) . Amitriptyline, a well-studied clinical drug, could potentially be repurposed for these conditions .
Pesticides
1-(di(lower alkoxy)-4-alkylphenyl)-2-nitropropenes are useful as pesticides for controlling various pests, including bacteria, fungi, insects, crustaceans, and trash fish . These compounds can be used directly or dispersed on a solid carrier for application as dusts . They can also be dispersed in water with or without surface-active agents for use as sprays, drenches, or washes . Additionally, they can be used as toxic constituents in solvent solutions, water-in-oil or oil-in-water emulsions, or aqueous dispersions .
Intermediates for Pharmaceutical Synthesis
1-(di(lower alkoxy) 4 alkylphenyl)-2-nitropropenes are useful as intermediates for preparing 4-alkyl-dialkoxy-a-methylphenethylamines and their pharmacologically acceptable salts . The nitropropene compound is reduced with lithium aluminum hydride (LiAlH) at a temperature above 0°C to yield the free 4-alkyldialkoxy-a-methylphenethylamine . This amine is then treated with an acid to form the desired salt, which can be used to study the stimulant and depressant activity of chemical materials on the nervous system of animals .
Control of Microorganisms
1-(2,5.-dimethoxy-4-methylphenyl)-2-nitropropene, at a concentration of 100 parts per million, effectively controls the growth of Actinomyces scabies, Erwinia amylovora, Staphylococcus aureus, Trichophyton mentagrophytes, and poultry enteric disease . Similarly, 1-(2,5-dimethoxy-4-tert.-butylphenyl)-2-nitropropene, at the same concentration, completely kills rice blast organisms and Trichophyton mentagrophytes .
Summary Table
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-nitro-1-propenyl)phenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The nitro group plays a crucial role in its antibacterial activity by generating reactive nitrogen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, known for its antimicrobial properties.
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, widely used in dentistry and as a flavoring agent.
Uniqueness
2-Methoxy-4-(2-nitro-1-propenyl)phenol is unique due to its nitro group, which enhances its antibacterial activity compared to similar compounds like isoeugenol and eugenol .
Properties
IUPAC Name |
2-methoxy-4-(2-nitroprop-1-enyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWTEUMNRJFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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